molecular formula C23H26N2O5 B2936910 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 637753-55-0

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2936910
CAS No.: 637753-55-0
M. Wt: 410.47
InChI Key: ZNCWGOLNEYQEGU-UHFFFAOYSA-N
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Description

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one.

    Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base like sodium hydroxide to form an intermediate.

    Piperazine Derivative Addition: The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Adjusting reaction conditions for large-scale production.

    Purification: Using techniques like recrystallization, column chromatography, or HPLC to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoid derivatives.

    Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various flavonoid derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology

    Antioxidant Activity: The compound exhibits strong antioxidant properties, making it useful in studies related to oxidative stress and aging.

    Anti-inflammatory Activity: It has been shown to reduce inflammation in various biological models.

Medicine

    Anticancer Activity: The compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cells.

    Neuroprotective Effects: It may offer neuroprotective effects in models of neurodegenerative diseases.

Industry

    Pharmaceuticals: The compound can be used in the development of new drugs targeting various diseases.

    Cosmetics: Due to its antioxidant properties, it can be incorporated into cosmetic formulations to protect the skin from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

    Structural Features: The presence of the piperazine moiety and the specific substitution pattern on the chromenone ring make 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one unique.

    Biological Activities: While similar compounds share some biological activities, the specific combination of antioxidant, anti-inflammatory, and anticancer properties in this compound is distinctive.

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-17-4-2-16(3-5-17)20-15-30-23-18(22(20)28)6-7-21(27)19(23)14-25-10-8-24(9-11-25)12-13-26/h2-7,15,26-27H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCWGOLNEYQEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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